Is cyclobutadiene really highly destabilized by antiaromaticity?†‡§

Chemical Communications Pub Date: 2012-06-13 DOI: 10.1039/C2CC33521B

Abstract

The high energy of cyclobutadiene (CBD) is not due primarily to “anti-aromaticity,” but rather to angle strain, torsional strain, and Pauli repulsion between the parallel CC bonds. Estimations including block-localized wavefunction (BLW) computations conclude that the enormous ring strain (ca. 60 kcal mol−1) far exceeds its antiaromatic destabilization (only 16.5 kcal mol−1).

Graphical abstract: Is cyclobutadiene really highly destabilized by antiaromaticity?
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